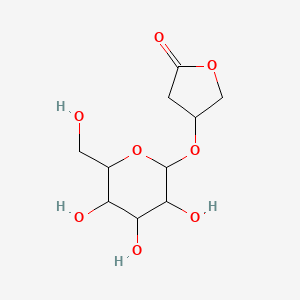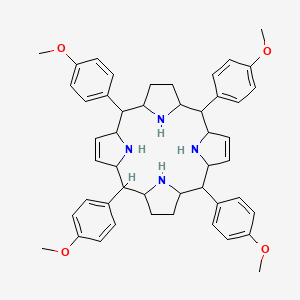
Propanedioic acid, bromo-, ethyl methyl ester
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
Propanedioic acid, bromo-, ethyl methyl ester can be synthesized through the alkylation of diethyl malonate with bromomethane. The reaction typically involves the deprotonation of diethyl malonate using a strong base such as sodium ethoxide, followed by the addition of bromomethane. The reaction conditions usually require anhydrous solvents and inert atmosphere to prevent side reactions.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as distillation and recrystallization are employed to obtain the desired product with high purity.
Chemical Reactions Analysis
Types of Reactions
Propanedioic acid, bromo-, ethyl methyl ester undergoes various chemical reactions, including:
Substitution Reactions: The bromomethyl group can be substituted with nucleophiles such as amines, thiols, and alkoxides.
Reduction Reactions: The ester groups can be reduced to alcohols using reducing agents like lithium aluminum hydride.
Hydrolysis: The ester groups can be hydrolyzed to carboxylic acids under acidic or basic conditions.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium azide, potassium thiolate, and sodium alkoxide are commonly used.
Reduction: Lithium aluminum hydride or sodium borohydride in anhydrous ether.
Hydrolysis: Aqueous hydrochloric acid or sodium hydroxide solutions.
Major Products
Substitution: Formation of substituted malonates.
Reduction: Formation of diols.
Hydrolysis: Formation of malonic acid derivatives.
Scientific Research Applications
Propanedioic acid, bromo-, ethyl methyl ester has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Biology: Investigated for its potential as a building block in the synthesis of biologically active molecules.
Medicine: Explored for its role in the development of new drugs and therapeutic agents.
Industry: Utilized in the production of polymers, resins, and other materials.
Mechanism of Action
The mechanism of action of propanedioic acid, bromo-, ethyl methyl ester involves its reactivity towards nucleophiles and electrophiles. The bromomethyl group is highly reactive and can undergo nucleophilic substitution, leading to the formation of various derivatives. The ester groups can be hydrolyzed or reduced, providing access to different functional groups. The molecular targets and pathways involved depend on the specific reactions and applications of the compound.
Comparison with Similar Compounds
Similar Compounds
Diethyl malonate: Similar structure but lacks the bromomethyl group.
Diethyl 2-bromomalonate: Similar structure but both ester groups are ethyl esters.
Methyl 2-bromopropionate: Similar structure but with a different ester group.
Uniqueness
Propanedioic acid, bromo-, ethyl methyl ester is unique due to the presence of both ethyl and methyl ester groups, as well as the bromomethyl group. This combination of functional groups provides distinct reactivity and versatility in organic synthesis, making it a valuable compound for various applications.
Properties
Molecular Formula |
C6H9BrO4 |
|---|---|
Molecular Weight |
225.04 g/mol |
IUPAC Name |
1-O-ethyl 3-O-methyl 2-bromopropanedioate |
InChI |
InChI=1S/C6H9BrO4/c1-3-11-6(9)4(7)5(8)10-2/h4H,3H2,1-2H3 |
InChI Key |
OGGYASKKLGSDRJ-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C(C(=O)OC)Br |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![[3,4-diacetyloxy-5-(5-amino-4-cyanoimidazol-1-yl)oxolan-2-yl]methyl acetate](/img/structure/B13404353.png)
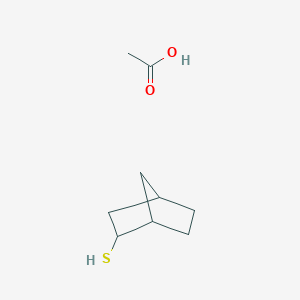
![[(2R,3R,4R,5S)-5-acetamido-3,4-diacetyloxy-2-hydroxy-6-hydroxyiminohexyl] acetate](/img/structure/B13404360.png)


![6,6-dimethyl-2-propyl-1H-furo[3,4-d]imidazol-4-one](/img/structure/B13404374.png)
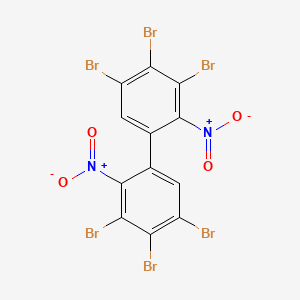
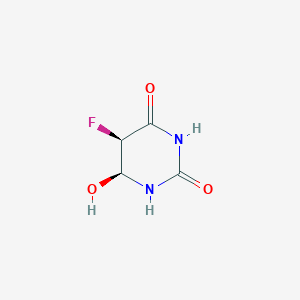

![N,N-dimethyl-1-[2-(piperidin-2-yl)phenyl]methanamine](/img/structure/B13404405.png)
![N-[(2S)-4-amino-1-[[(2S)-1-[[(2S)-4-amino-1-oxo-1-[[(3S,6S,9S,12S,15R,18S,21S)-6,9,18-tris(2-aminoethyl)-15-benzyl-3-(1-hydroxyethyl)-12-(2-methylpropyl)-2,5,8,11,14,17,20-heptaoxo-1,4,7,10,13,16,19-heptazacyclotricos-21-yl]amino]butan-2-yl]amino]-3-hydroxy-1-oxobutan-2-yl]amino]-1-oxobutan-2-yl]-6-methylheptanamide;sulfuric acid](/img/structure/B13404410.png)
![[(2S)-3,3-dimethyl-4,4,7-trioxo-4lambda6-thia-1-azabicyclo[3.2.0]heptane-2-carbonyl]oxymethyl (2S)-6-[[(2R)-2-amino-2-phenylacetyl]amino]-3,3-dimethyl-7-oxo-4-thia-1-azabicyclo[3.2.0]heptane-2-carboxylate](/img/structure/B13404420.png)
